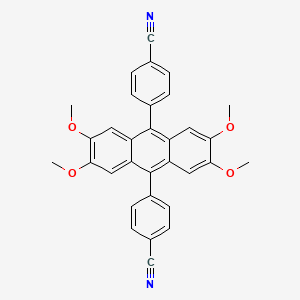
4,4'-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central anthracene core substituted with methoxy groups and benzonitrile moieties, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile typically involves the reaction of veratrole with terephthalaldehyde in the presence of a strong acid, such as sulfuric acid. The reaction is carried out in dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions. The resulting product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile involves its interaction with various molecular targets and pathways. The compound’s methoxy and nitrile groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzoic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.
2,3,6,7-Tetramethoxy-9,10-diphenylanthracene: Lacks the benzonitrile moieties and has phenyl groups instead.
Uniqueness
Its ability to form stable coordination complexes and participate in various non-covalent interactions makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C32H24N2O4 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
4-[10-(4-cyanophenyl)-2,3,6,7-tetramethoxyanthracen-9-yl]benzonitrile |
InChI |
InChI=1S/C32H24N2O4/c1-35-27-13-23-24(14-28(27)36-2)32(22-11-7-20(18-34)8-12-22)26-16-30(38-4)29(37-3)15-25(26)31(23)21-9-5-19(17-33)6-10-21/h5-16H,1-4H3 |
InChI Key |
WBSWFKTVYDPHLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OC)C4=CC=C(C=C4)C#N)OC)OC)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Fluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12283388.png)
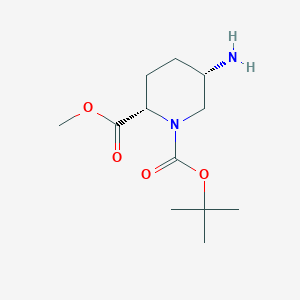
![4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12283407.png)
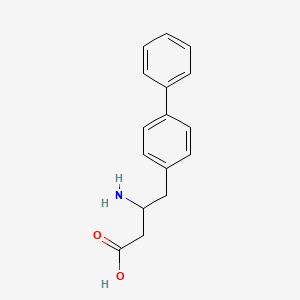
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
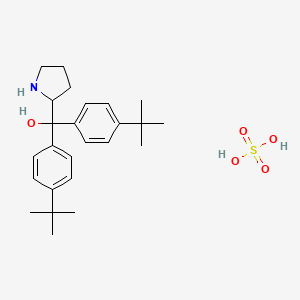

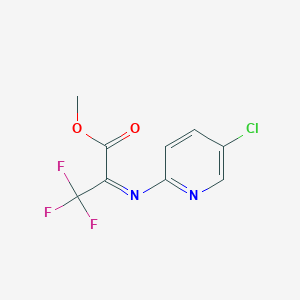
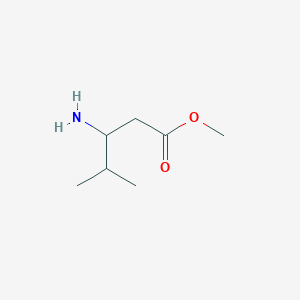
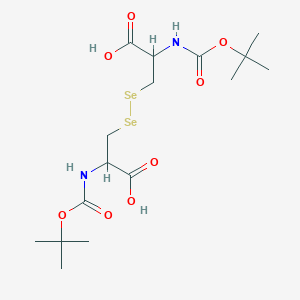
![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)
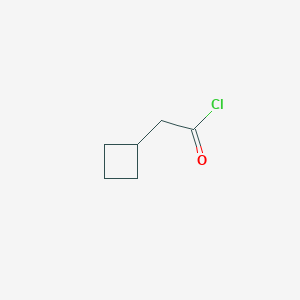
![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)
